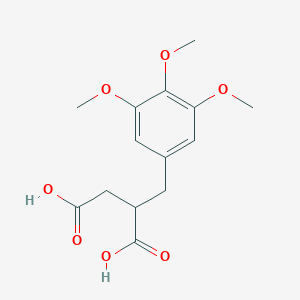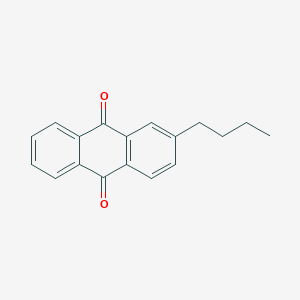
2-Butylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their rigid, planar, and aromatic structures, which make them useful in various industrial applications. This compound is particularly notable for its applications in the production of synthetic dyes, its role in the paper industry, and its use in crop protection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylanthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts reaction, where phthalic anhydride reacts with benzene to produce o-benzoylbenzoic acid, which is then cyclized to form anthracene-9,10-dione . Another method involves the oxidation of anthracene obtained from coal tar .
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes. The use of catalysts such as palladium and ligands like tri-o-tolyl phosphine in dry solvents like tetrahydrofuran under nitrogen atmosphere is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions
2-Butylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for the conversion of anthracene to anthraquinone derivatives.
Reduction: Anthraquinones can be reduced to anthracenes using reagents like sodium dithionite.
Substitution: Electrophilic substitution reactions are common, where substituents like alkyl or aryl groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium dithionite in aqueous solutions.
Substitution: Friedel-Crafts catalysts like aluminum chloride in organic solvents.
Major Products
The major products of these reactions include various substituted anthraquinones and anthracenes, which are used in dyes, pigments, and other industrial applications .
Aplicaciones Científicas De Investigación
2-Butylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in cancer research.
Industry: Utilized in the production of synthetic dyes, paper, and crop protection agents
Mecanismo De Acción
The mechanism of action of 2-Butylanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also affects cellular pathways by generating reactive oxygen species, leading to oxidative stress and cell death .
Comparación Con Compuestos Similares
2-Butylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and applications in organic light-emitting diodes (OLEDs).
2,6-Dibromo-9,10-dicyanoanthracene: Used in organic semiconductors and photovoltaic devices.
Anthracene-9,10-dione: The parent compound, widely used in the production of dyes and pigments
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
7504-51-0 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
2-butylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O2/c1-2-3-6-12-9-10-15-16(11-12)18(20)14-8-5-4-7-13(14)17(15)19/h4-5,7-11H,2-3,6H2,1H3 |
Clave InChI |
MAKLMMYWGTWPQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzoic acid](/img/structure/B14004120.png)
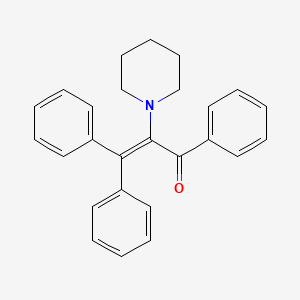
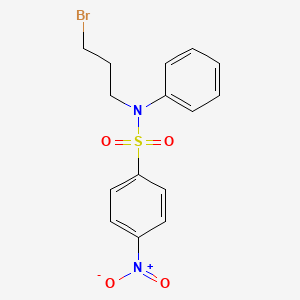
![N-[1-(Methylsulfanyl)-4-oxopentan-3-yl]acetamide](/img/structure/B14004140.png)
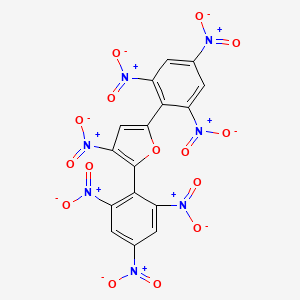
![2-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide](/img/structure/B14004152.png)

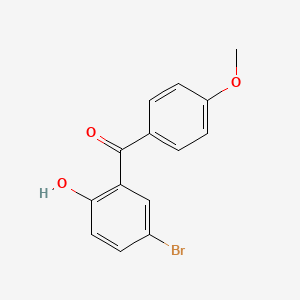
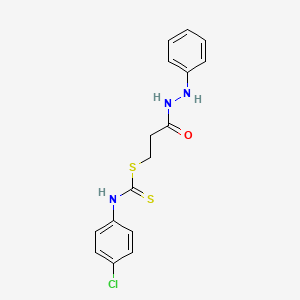
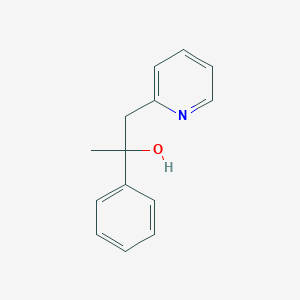
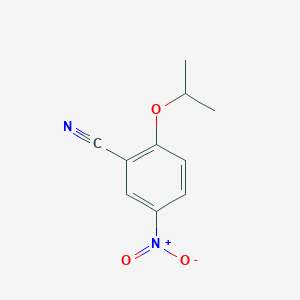

![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
